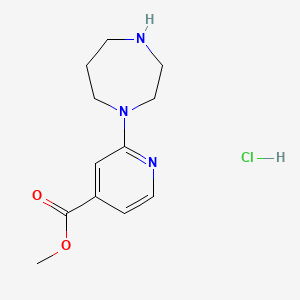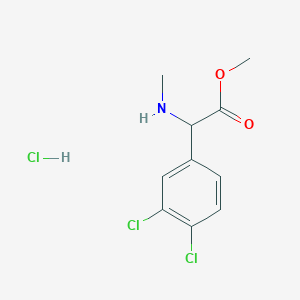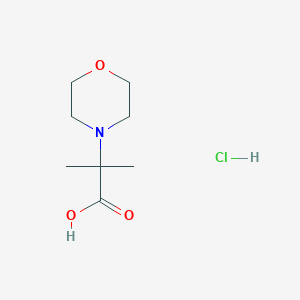
4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride
Descripción general
Descripción
4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride, also known as 4-MTFMA, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 4-MTFMA is also used as a reagent in various laboratory experiments and is known for its ability to react with a wide range of substrates.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats
Kanamori et al. (2002) studied the in vivo metabolism of psychoactive phenethylamines in rats, revealing insights into the metabolic pathways for substances structurally related to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research contributes to the understanding of how such compounds are processed in biological systems (Kanamori et al., 2002).
Photochemical Behavior in Solvents
Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in various solvents, providing insights into the photochemical properties of compounds with substituents similar to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research offers a perspective on how different substituents can impact photochemical reactions, which is relevant for the understanding of the behavior of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various environments (Yang et al., 2004).
Radioligand for PET Imaging
Matarrese et al. (1997) synthesized a compound for potential use as a radioligand in positron emission tomography (PET) imaging. This study indicates the potential application of structurally similar compounds to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in medical imaging, particularly in the study of serotonin uptake sites in the brain (Matarrese et al., 1997).
Synthesis from Vanillin
Li Yong-xin (2012) described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin. This work is relevant for understanding the chemical synthesis routes that could potentially be applied to the production of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride (Li Yong-xin, 2012).
Synthesis of Related Compounds
Other studies, such as those by Melnicky et al. (1995) and Mallikarjunaswamy et al. (2017), explore the synthesis of chemically related compounds, offering further insights into the chemical properties and potential applications of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various scientific fields (Melnicky et al., 1995), (Mallikarjunaswamy et al., 2017).
Propiedades
IUPAC Name |
4-methoxy-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTHQHDDZQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)


![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)




![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)